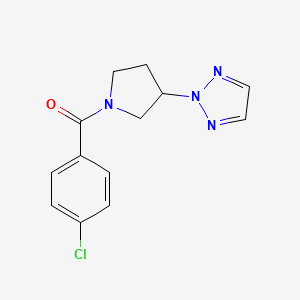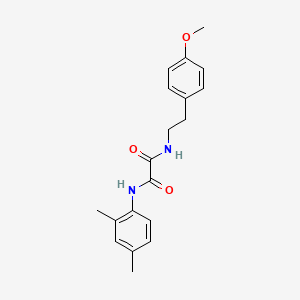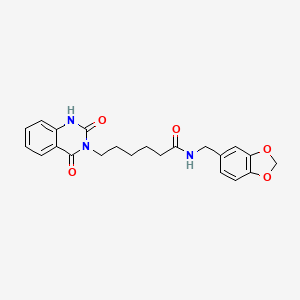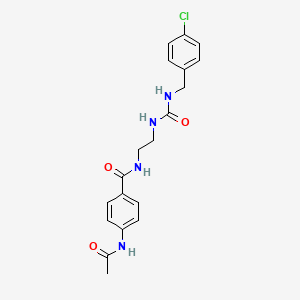![molecular formula C19H11F6N3O B2791831 8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 439093-80-8](/img/structure/B2791831.png)
8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and have been developed as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
1,8-Naphthyridines can undergo a variety of chemical reactions due to the presence of the nitrogen atoms in the ring. These reactions can be used to create a wide range of complex molecular architectures .Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent anti-hcv activity , suggesting that this compound may also target proteins involved in the HCV life cycle.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the replication of hcv .
Biochemical Pathways
Given its potential anti-hcv activity , it can be inferred that it may interfere with the viral replication pathways of HCV.
Result of Action
Similar compounds have shown promising anti-hcv activities , suggesting that this compound may also exhibit similar effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine in lab experiments is its broad-spectrum activity against cancer, viruses, and bacteria. Additionally, it has been shown to possess low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent. However, its limitations include its poor solubility in aqueous solutions and its instability under certain conditions.
Future Directions
There are several future directions for the research and development of 8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine. These include:
1. Further investigation of its mechanism of action to better understand its biological activity.
2. Optimization of its synthesis method to improve its yield and purity.
3. Development of new derivatives with improved solubility and stability.
4. Evaluation of its activity in vivo to assess its potential as a therapeutic agent.
5. Investigation of its activity against other diseases, such as fungal infections and parasitic diseases.
Conclusion
This compound is a promising chemical compound with potential applications in drug development. Its broad-spectrum activity against cancer, viruses, and bacteria makes it a potentially valuable therapeutic agent. Further research is needed to fully understand its mechanism of action and optimize its properties for clinical use.
Synthesis Methods
The synthesis of 8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine involves the reaction of 4-methoxyphenylhydrazine with 2,4-bis(trifluoromethyl)quinoline-3-carbaldehyde in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Scientific Research Applications
8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine has been extensively studied for its potential applications in drug development. It has been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been demonstrated to exhibit antiviral activity against human cytomegalovirus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
8-(4-methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6N3O/c1-29-11-4-2-10(3-5-11)14-9-28-16(26-14)7-6-12-13(18(20,21)22)8-15(19(23,24)25)27-17(12)28/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSBZKTNHGQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone](/img/structure/B2791749.png)

![2-[3-(4-Bromophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2791752.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)




![1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2791763.png)

![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)
